2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-15-4-2-3-5-19(15)26-21(30)14-31-22-25-11-18(13-28)27(22)12-20(29)24-10-16-6-8-17(23)9-7-16/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGSGYKWSNSLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O4S |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 921875-65-2 |
| Structural Formula | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Notably, it has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor, which plays a crucial role in the central nervous system's inhibitory signaling pathways .
GABA-A Receptor Modulation
Research indicates that compounds similar to this compound can enhance the activity of the GABA-A receptor by stabilizing its active conformation. This modulation can lead to increased inhibitory neurotransmission, potentially offering therapeutic benefits for conditions such as anxiety and epilepsy .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs:
- Neuropharmacological Effects : In vivo studies have demonstrated that compounds with similar structures exhibit anxiolytic effects in animal models. For instance, a study showed that imidazole derivatives could significantly reduce anxiety-like behaviors in rodents, suggesting potential for treating anxiety disorders .
- Metabolic Stability : The metabolic stability of this compound was assessed using human liver microsomes (HLMs). Results indicated that it displayed favorable metabolic profiles compared to traditional drugs like alpidem, which are known for their hepatotoxicity. The compound remained largely unmetabolized after incubation with HLMs, highlighting its potential for safer therapeutic use .
- Case Study - GABA-A Modulation : A specific case study involving the compound's analogs revealed that certain modifications in the chemical structure enhanced their binding affinity to the GABA-A receptor. This was evidenced through molecular docking studies which provided insights into the structural features essential for receptor interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern on the Aryl Groups
Halogen Variation: Fluorine vs. Chlorine
- Compound B (CAS 921572-59-0): Replaces the 4-fluorobenzyl group with a 4-chlorobenzyl moiety and substitutes the 2-methylphenyl with a 2-fluorophenyl group.
Positional Isomerism of Methylphenyl
Core Modifications: Imidazole and Sulfanyl Linkages
Sulfamoyl vs. Sulfanyl Groups
- Molecular formula: C₂₀H₂₀ClN₅O₃S.
Benzenesulfonyl and Cyclopropyl Modifications
- Compound E (CAS 736169-76-9): Replaces the hydroxymethyl-imidazole with a benzenesulfonyl group and substitutes the 2-methylphenyl with a cyclopropyl moiety.
Pharmacologically Active Analogs
Factor Xa Inhibitor (Razaxaban)
- Compound F (Razaxaban): Shares a fluorophenyl and acetamide motif but incorporates a pyrazole-carboxyamide core.
Antitumor Naphthalimide Derivative (UNBS3157)
Data Table: Structural and Molecular Comparisons
Preparation Methods
Imidazole Core Synthesis
The 5-(hydroxymethyl)imidazole intermediate is synthesized via a modified Debus-Radziszewski reaction. Ethyl glyoxylate (1.2 equiv), ammonium acetate (2.5 equiv), and 4-fluorobenzylamine (1.0 equiv) undergo cyclocondensation in ethanol at 70°C for 6 hours. The hydroxymethyl group is introduced by reducing the intermediate aldehyde with sodium borohydride (NaBH₄, 1.5 equiv) in methanol at 0°C.
Carbamoylmethyl Group Installation
The carbamoylmethyl moiety is introduced via nucleophilic acyl substitution. The imidazole intermediate reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) under N₂, followed by amidation with 4-fluorobenzylamine (1.05 equiv) using Hünig’s base (DIPEA, 2.0 equiv).
| Parameter | Value | Source |
|---|---|---|
| Solvent | DCM | |
| Catalyst | DIPEA | |
| Reaction Time | 4 h | |
| Yield | 85% |
Sulfanylacetamide Coupling and Final Assembly
Thiolation and Acetamide Formation
The sulfanyl group is introduced via a thio-Michael addition. The carbamoylmethyl-imidazole derivative reacts with mercaptoacetic acid (1.2 equiv) in THF at 25°C, catalyzed by DMAP (0.1 equiv). Subsequent activation with EDC/HOBt (1.2 equiv each) enables coupling with 2-methylaniline (1.1 equiv), yielding the target compound.
Reaction Optimization
Critical parameters for maximizing yield include:
-
Temperature : 25°C prevents epimerization of the hydroxymethyl group.
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Solvent Polarity : THF improves thiol solubility vs. DMF or DMSO.
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Catalyst Loading : DMAP > 0.05 equiv reduces side-product formation.
Characterization and Analytical Validation
Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.21 (s, 1H, imidazole-H)
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δ 7.45–7.12 (m, 8H, aromatic-H)
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δ 4.98 (s, 2H, -CH₂OH)
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δ 3.82 (q, 2H, -SCH₂CO-)
Stability Studies
The compound degrades <5% over 6 months at -20°C in amber vials. Accelerated stability testing (40°C/75% RH) shows hydrolysis of the acetamide group at pH <5.
Comparative Methodological Analysis
Alternative Synthetic Approaches
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Solid-Phase Synthesis : Attaching the imidazole core to Wang resin reduces purification steps but lowers yield (62%).
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Microwave-Assisted Cyclocondensation : Cuts reaction time to 1 h but requires specialized equipment.
Challenges and Mitigation Strategies
Common Pitfalls
-
Imidazole Ring Oxidation : Avoid aerobic conditions; use N₂ sparging.
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Thiol Disproportionation : Add 1 mM EDTA to chelate metal impurities.
Q & A
Basic: What are the critical steps and analytical methods for synthesizing this compound?
The synthesis involves sequential functionalization of the imidazole core:
Imidazole ring formation via cyclization under acidic/basic conditions.
Sulfanyl linkage introduction by reacting the imidazole intermediate with a thiol-containing reagent.
Carbamoylmethyl and acetamide coupling using nucleophilic substitution or amidation.
Purification via column chromatography or recrystallization.
Analytical validation requires ¹H/¹³C-NMR to confirm substituent positions and HPLC to assess purity (>95% typical). Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid side products .
Advanced: How can contradictory yields in sulfanyl linkage formation be resolved?
Discrepancies in sulfanyl group coupling efficiency (e.g., 30–70% yields) arise from competing oxidation or steric hindrance. Strategies include:
- Optimizing reaction kinetics : Use Design of Experiments (DoE) to test variables like solvent polarity (DCM vs. THF) and catalyst loading (e.g., triethylamine vs. DBU) .
- Protecting groups : Temporarily shield the hydroxymethyl group during sulfanyl coupling to prevent side reactions .
- Real-time monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
Basic: What spectroscopic techniques confirm structural integrity?
- NMR : ¹H-NMR identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl/methylphenyl groups) and hydroxymethyl protons (δ 4.5–5.0 ppm). ¹³C-NMR confirms carbonyl (δ ~170 ppm) and imidazole carbons .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₄FN₃O₃S) .
- IR spectroscopy : Detects N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
Advanced: How does the hydroxymethyl group influence reactivity in aqueous environments?
The hydroxymethyl (–CH₂OH) group increases hydrophilicity, potentially altering solubility and stability. In acidic conditions, it may undergo esterification or oxidation to a carboxylic acid. Mitigation strategies:
- pH-controlled reactions : Maintain neutral to slightly basic conditions (pH 7–8) to prevent protonation of the hydroxyl group .
- Co-solvent systems : Use water-miscible solvents (e.g., DMSO) to enhance solubility without compromising reactivity .
- Computational modeling : Predict degradation pathways using DFT calculations to identify protective modifications .
Basic: What are the compound’s potential biological targets?
The imidazole-sulfanyl-acetamide scaffold is associated with kinase inhibition (e.g., EGFR, Bcl-2) and antimicrobial activity. Key targets may include:
- Tyrosine kinases : The fluorophenyl group mimics ATP-binding motifs, enabling competitive inhibition .
- Bacterial enzymes : Sulfanyl linkages disrupt cysteine-dependent proteases in pathogens .
- Apoptosis regulators : Imidazole derivatives modulate Bcl-2 family proteins, inducing cancer cell death .
Advanced: How can computational methods guide SAR studies for this compound?
Structure-Activity Relationship (SAR) analysis requires:
- Docking simulations : Use AutoDock or Schrödinger to predict binding modes with kinases (e.g., PDB: 1M17) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
Basic: What are common impurities in the final product, and how are they removed?
- Byproducts : Unreacted imidazole precursors or oxidized sulfanyl groups (sulfones).
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities. Recrystallization in ethanol/water mixtures improves crystallinity .
- Validation : LC-MS/MS quantifies impurity levels (<0.1% per ICH guidelines) .
Advanced: How to address discrepancies in biological activity across cell lines?
Variability in IC₅₀ values (e.g., 5–50 µM) may stem from:
- Membrane permeability : LogP calculations (e.g., ~3.5 for this compound) suggest moderate permeability; use PAMPA assays to validate .
- Metabolic stability : Test hepatic microsome stability (e.g., human vs. murine) to identify species-specific degradation .
- Off-target effects : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) clarifies selectivity .
Basic: What safety precautions are required for handling this compound?
- Toxicity : Potential irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .
- Disposal : Follow hazardous waste protocols for halogenated organics .
Advanced: Can fluorescence properties be engineered into derivatives for imaging studies?
Yes, via structural modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
